An In-depth Technical Guide to Tetrafluoroterephthalic Acid (CAS 652-36-8)
An In-depth Technical Guide to Tetrafluoroterephthalic Acid (CAS 652-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrafluoroterephthalic acid (C₈H₂F₄O₄), CAS number 652-36-8, is a fluorinated aromatic dicarboxylic acid that has garnered significant interest across various scientific disciplines. Its unique properties, stemming from the presence of four fluorine atoms on the benzene ring, make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of tetrafluoroterephthalic acid, including its chemical and physical properties, detailed synthesis protocols, safety information, and diverse applications with a focus on its role in drug development and the synthesis of advanced materials.
Chemical and Physical Properties
Tetrafluoroterephthalic acid typically appears as a white to pale yellow crystalline powder.[1] The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity.[2]
| Property | Value | References |
| CAS Number | 652-36-8 | [3] |
| Molecular Formula | C₈H₂F₄O₄ | [3][4] |
| Molecular Weight | 238.09 g/mol | [3] |
| Appearance | White to pale yellow to light orange powder/crystal | [1][5] |
| Melting Point | 275-277 °C (with decomposition) | [3][6][7] |
| Boiling Point (Predicted) | 337.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.812 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 0.95 ± 0.10 | [5] |
| Water Solubility | Sparingly soluble, very faint turbidity in hot water | [5][6] |
| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide, dimethyl sulfoxide, and acetonitrile | [2] |
| InChI | 1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | [7] |
| SMILES | OC(=O)c1c(F)c(F)c(C(O)=O)c(F)c1F | [7] |
Synthesis of Tetrafluoroterephthalic Acid
The primary and most effective method for synthesizing tetrafluoroterephthalic acid involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with carbon dioxide.[8] An optimized protocol has been developed to achieve high yields and purity.[8]
Optimized Experimental Protocol
This optimized synthesis protocol allows for the preparation of gram quantities of pure 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) with a high yield of 95%.[8] This method avoids the formation of the monosubstituted byproduct, 2,3,5,6-tetrafluorobenzoic acid, thus simplifying the purification process.[8]
Materials:
-
1,2,4,5-tetrafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂), dried (e.g., by passing through a P₄O₁₀ column)
-
Hydrochloric acid (HCl), aqueous solution (1M)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Dissolve 1,2,4,5-tetrafluorobenzene (1 equivalent) in dry THF in a flask under an argon atmosphere.
-
Cool the solution to approximately -75 °C.
-
Add n-butyllithium (>2 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above -60 °C.[8]
-
Stir the resulting suspension for 30 minutes at this temperature.[8]
-
Bubble dried CO₂ gas through the solution for 10 minutes at approximately -70 °C, then continue bubbling while allowing the mixture to warm to room temperature over 1 hour.[8] This will result in the formation of a white sludge.[1]
-
Cool the solution to 0 °C and add aqueous HCl (1M), then stir the mixture overnight.[8]
-
Remove the solvents by distillation.[8]
-
Hydrolyze the white solid residue with 7.5% HCl aqueous solution and Et₂O.[1]
-
Separate the aqueous phase and extract it twice with Et₂O.[1]
-
Combine all ether phases and dry over magnesium sulfate.[1]
-
Remove all volatile components.[1]
-
Recrystallize the crude white product from ethyl acetate by adding cyclohexane to yield pure tetrafluoroterephthalic acid.[1]
Safety and Handling
Tetrafluoroterephthalic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.
| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |
| Eye Irritant 2 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |
| Skin Irritant 2 | H315: Causes skin irritation | P264, P280, P302+P352 |
| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This table provides a summary of key safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[9][10]
Applications
The unique electronic properties and structural rigidity imparted by the fluorinated benzene ring make tetrafluoroterephthalic acid a versatile building block in several advanced applications.
Drug Development and Medicinal Chemistry
Fluorinated organic compounds are of great interest in the pharmaceutical industry. The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity, thereby improving its efficacy and pharmacokinetic profile.[3] Tetrafluoroterephthalic acid serves as a crucial pharmaceutical intermediate in the synthesis of complex drug molecules.[1][3] While specific biological activities of the parent acid are not extensively documented, it is a key precursor for creating novel therapeutic agents. The structural motif of fluorinated aromatic acids is found in various classes of drugs, and the derivatization of tetrafluoroterephthalic acid can lead to compounds with potential biological activities.
Materials Science: MOFs and Coordination Polymers
Tetrafluoroterephthalic acid is a widely used organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[8][11] The fluorinated linker can influence the resulting material's properties, such as thermal stability and gas adsorption characteristics.[8][12] Theoretical studies have suggested that MOFs constructed with this linker may exhibit superior hydrogen storage properties.[8] It has been used to synthesize coordination polymers with various metals, including thallium, lead, zinc, cobalt, nickel, and manganese.[13]
Polymer Chemistry and Other Applications
This compound is also utilized in polymer chemistry as a monomer for the synthesis of high-performance fluorinated polyesters and polyamides.[2] These polymers often exhibit enhanced thermal stability and chemical resistance.[7][12] Additionally, tetrafluoroterephthalic acid and its derivatives are used in the synthesis of fluorescent dyes and organic electroluminescent materials for applications such as OLEDs.[2]
References
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3,5,6-Tetrafluoroterephthalic acid | C8H2F4O4 | CID 69549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Tetrafluoroterephthalic acid | 652-36-8 [chemicalbook.com]
- 7. テトラフルオロテレフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrafluoroterephthalic acid 97 652-36-8 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
